molecular formula C8H16 B031391 Methylcycloheptane CAS No. 4126-78-7

Methylcycloheptane

Cat. No.: B031391
CAS No.: 4126-78-7
M. Wt: 112.21 g/mol
InChI Key: GYNNXHKOJHMOHS-UHFFFAOYSA-N
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Description

Methylcycloheptane is an organic compound with the molecular formula C8H16. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cycloheptane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran or dimethyl sulfoxide.

Another method involves the hydrogenation of methylcycloheptene, which can be obtained through the dehydration of methylcycloheptanol. The hydrogenation process requires a catalyst such as palladium on carbon or platinum oxide and is carried out under high pressure and temperature.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of methylcycloheptene. The process involves the use of a fixed-bed reactor with a palladium or platinum catalyst. The reaction is conducted at elevated temperatures (200-300°C) and pressures (20-50 atm) to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methylcycloheptane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methylcycloheptanone or methylcycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can occur, where this compound reacts with halogens (chlorine or bromine) under UV light to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of UV light.

Major Products Formed

    Oxidation: Methylcycloheptanone, methylcycloheptanol.

    Reduction: Cycloheptane (if complete reduction occurs).

    Substitution: Methylcycloheptyl chloride or bromide.

Scientific Research Applications

Methylcycloheptane is used in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis and catalysis studies.

    Biology: In studies involving lipid membranes and hydrophobic interactions due to its non-polar nature.

    Medicine: As a model compound in pharmacokinetic studies to understand the behavior of cycloalkane derivatives in biological systems.

    Industry: In the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of methylcycloheptane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. The molecular targets and pathways involved depend on the specific application and reaction environment.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: The parent compound of methylcycloheptane, lacking the methyl group.

    Methylcyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.

    Cyclooctane: An eight-membered ring compound with similar chemical properties.

Uniqueness

This compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six- or eight-membered rings. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where other cycloalkanes may not be suitable.

Properties

IUPAC Name

methylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNNXHKOJHMOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194176
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4126-78-7
Record name Cycloheptane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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